REACTION_CXSMILES
|
[C:1]1(=[O:8])[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH2:2]1.[C:9]1(C)C=CC=CC=1.C(OC)(OC)OC.O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[CH3:9][O:7][C:3]1[CH2:4][CH2:5][CH2:6][C:1](=[O:8])[CH:2]=1 |f:3.4.5|
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Name
|
|
Quantity
|
100 g
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Type
|
reactant
|
Smiles
|
C1(CC(CCC1)=O)=O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
97.6 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
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Name
|
p-toluenesulphonic acid dihydrate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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O.O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture is heated
|
Type
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TEMPERATURE
|
Details
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under reflux for 2 h
|
Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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WASH
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Details
|
the mixture is washed 4× with in each case 200 ml of 10% strength NaOH
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Type
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DRY_WITH_MATERIAL
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Details
|
the organic phase is dried over sodium sulphate
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Type
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CONCENTRATION
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Details
|
concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
This gives 73.4 g of a light-brown oil which is used for the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC(CCC1)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |